molecular formula C12H12BrFN4OS B10920694 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide

2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide

Cat. No.: B10920694
M. Wt: 359.22 g/mol
InChI Key: OENRODRGPAADOY-PJQLUOCWSA-N
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Description

2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide typically involves multi-step reactions starting from commercially available precursorsThe final step involves the condensation of the pyrazole derivative with 5-fluoro-2-thiophene carboxaldehyde in the presence of a hydrazide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide
  • 2-(4-Bromo-3-ethyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide

Uniqueness

The uniqueness of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. The presence of both bromo and fluoro groups enhances its reactivity and potential biological activities .

Properties

Molecular Formula

C12H12BrFN4OS

Molecular Weight

359.22 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C12H12BrFN4OS/c1-7-10(13)6-18(17-7)8(2)12(19)16-15-5-9-3-4-11(14)20-9/h3-6,8H,1-2H3,(H,16,19)/b15-5+

InChI Key

OENRODRGPAADOY-PJQLUOCWSA-N

Isomeric SMILES

CC1=NN(C=C1Br)C(C)C(=O)N/N=C/C2=CC=C(S2)F

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NN=CC2=CC=C(S2)F

Origin of Product

United States

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